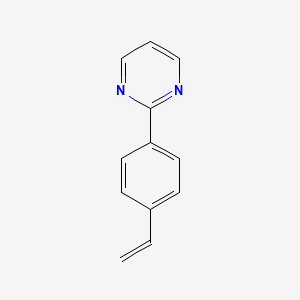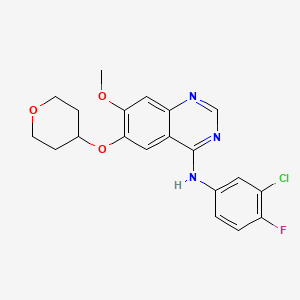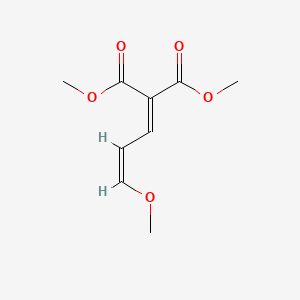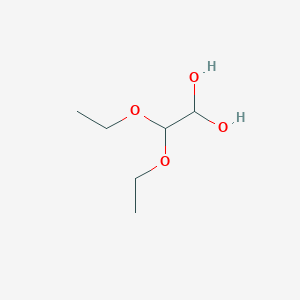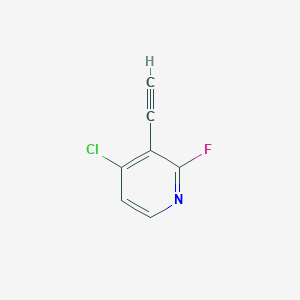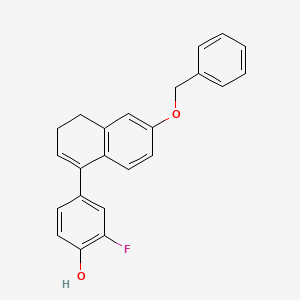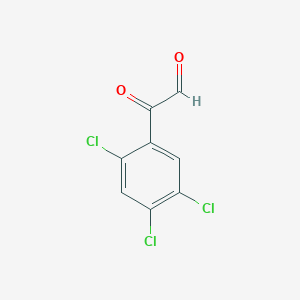
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde is an organic compound characterized by the presence of a trichlorophenyl group attached to an oxoacetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde typically involves the chlorination of 2-oxo-2-phenylacetaldehyde. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually require a controlled temperature to prevent over-chlorination and to ensure the selective formation of the 2,4,5-trichlorophenyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid.
Reduction: 2-Hydroxy-2-(2,4,5-trichlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetaldehyde: Similar structure but with fluorine atoms instead of chlorine.
2-Oxo-2-(2,4-dichlorophenyl)acetaldehyde: Lacks one chlorine atom compared to the trichlorophenyl derivative.
2-Oxo-2-(2,4,6-trichlorophenyl)acetaldehyde: Chlorine atoms are positioned differently on the phenyl ring.
Uniqueness
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. This compound’s distinct chemical properties make it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H3Cl3O2 |
|---|---|
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
2-oxo-2-(2,4,5-trichlorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H3Cl3O2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-3H |
InChI-Schlüssel |
QBEUEPRPJDJFHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


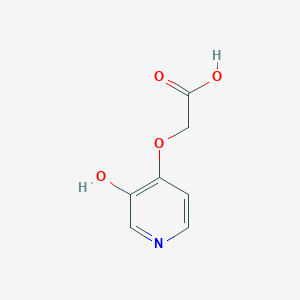
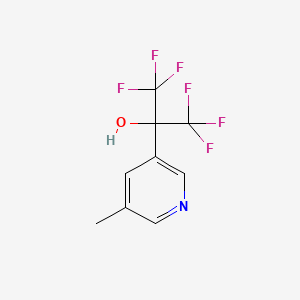
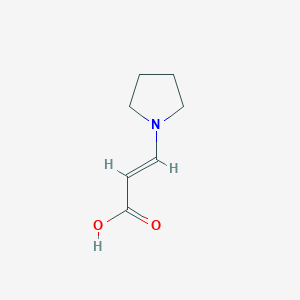
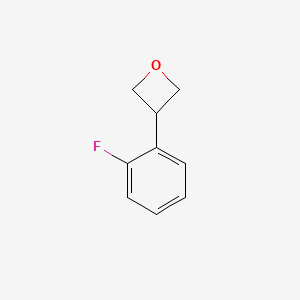
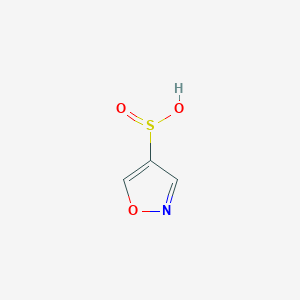
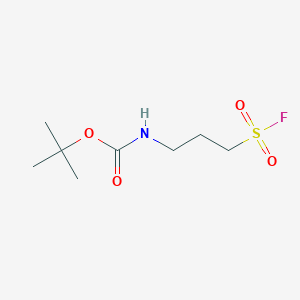
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)
